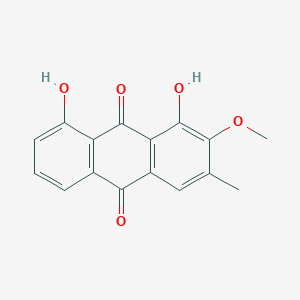

1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone

Beschreibung

Eigenschaften

CAS-Nummer |

74272-75-6 |

|---|---|

Molekularformel |

C16H12O5 |

Molekulargewicht |

284.26 g/mol |

IUPAC-Name |

1,8-dihydroxy-2-methoxy-3-methylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O5/c1-7-6-9-12(15(20)16(7)21-2)14(19)11-8(13(9)18)4-3-5-10(11)17/h3-6,17,20H,1-2H3 |

InChI-Schlüssel |

BLMAIJHWIJUATI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C=CC=C3O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazomethane Methylation Method

One established method for preparing 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone involves the methylation of hydroxy groups on anthraquinone derivatives using diazomethane. The process is typically conducted in dry diethyl ether as the solvent under cooled conditions (ice bath) to control the reaction rate and avoid side reactions. Diazomethane is generated in situ by reacting N-nitroso-N-methylurea with potassium hydroxide in ether.

- Procedure Highlights :

- Dissolve the hydroxy-substituted anthraquinone (0.1 mmol scale) in 2 mL dry ether.

- Cool the solution in an ice bath.

- Add an excess of diazomethane solution dropwise.

- Allow the reaction mixture to stand for several hours at low temperature.

- Evaporate the solvent under reduced pressure.

- Purify the crude product by silica gel medium pressure liquid chromatography (MPLC) using 30% ethyl acetate in hexane as the mobile phase.

This method selectively methylates phenolic hydroxyl groups, converting them into methoxy substituents while preserving other functionalities. It has been reported to yield high purity products suitable for further biological or chemical studies.

Dimethyl Sulfate Methylation

An alternative methylation strategy uses dimethyl sulfate as the methylating agent in a dry solvent such as acetone, often in the presence of a base like potassium carbonate to deprotonate the phenol groups.

- Procedure Highlights :

- Stir the anthraquinone substrate (0.1 mmol) with dry acetone (2 mL) and K2CO3 (0.1 mmol).

- Cool the mixture in an ice bath.

- Add dimethyl sulfate (0.2 mmol) dropwise.

- Stir the mixture at room temperature for several hours.

- Evaporate the solvent under vacuum.

- Dissolve the residue in water and extract with ethyl acetate.

- Purify the product by silica MPLC using 20% ethyl acetate in hexane.

This method allows for selective methylation of hydroxy groups and can produce various methoxy-substituted anthraquinones, including this compound, with good yields and reproducibility.

Condensation and Cyclization Routes

Cyclization of Dialkoxy-3-methyl Butadiene with Halogenated Naphthoquinones

A more complex synthetic route involves the condensation of 1,1-dialkoxy-3-methyl butadiene with 2-halogeno-5,8-dihydroxy-1,4-naphthoquinone derivatives. This reaction proceeds under reflux in anhydrous benzene for extended periods (e.g., 12 hours at 80 °C).

-

- Mix equimolar amounts of 2-chloro-5,8-dihydroxy-1,4-naphthoquinone and 1,1-diethoxy-3-methyl butadiene in anhydrous benzene.

- Heat under reflux with stirring for 12 hours.

- Cool the reaction mixture and add petroleum ether to precipitate the product.

- Filter and recrystallize the intermediate 1-ethoxy-3-methyl-5,8-dihydroxy anthraquinone from benzene or petroleum ether.

-

- Treat the 1-ethoxy intermediate with nitrobenzene and aluminum chloride at 80 °C for 5 hours.

- Quench in ice water and extract residual solvents.

- Recrystallize to obtain 1,5,8-trihydroxy-3-methylanthraquinone.

This method can be adapted to prepare 1,8-dihydroxy-3-methyl anthraquinones by selecting appropriate halogenated naphthoquinone precursors. The process allows for substitution pattern control and yields are typically high (around 80% for intermediates).

Oxidation and Functional Group Transformations

Following cyclization and dealkylation, oxidation steps may be employed to convert anthranol intermediates to the corresponding anthraquinones. For example, chromic oxide oxidation at moderate temperatures (40–60 °C) in inert solvents is used to finalize the anthraquinone framework.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Solvent | Temperature | Purification | Yield / Notes |

|---|---|---|---|---|---|

| Diazomethane Methylation | Diazomethane (from N-nitroso-N-methylurea + KOH) | Dry diethyl ether | 0 °C (ice bath) | Silica MPLC (30% EtOAc/hexane) | High purity, selective methylation |

| Dimethyl Sulfate Methylation | Dimethyl sulfate, K2CO3 | Dry acetone | 0 °C to RT | Silica MPLC (20% EtOAc/hexane) | Good yields, mild conditions |

| Condensation with Dialkoxybutadiene | 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, 1,1-diethoxy-3-methyl butadiene | Anhydrous benzene | Reflux 80 °C, 12 h | Recrystallization (benzene/petroleum ether) | ~80% for intermediate; adaptable for target compound |

| Dealkylation and Oxidation | AlCl3 + nitrobenzene (dealkylation), chromic oxide (oxidation) | Nitrobenzene, inert solvents | 80 °C (dealkylation), 40–60 °C (oxidation) | Recrystallization (pyridine) | Efficient conversion to hydroxylated anthraquinones |

Research Findings and Practical Considerations

The diazomethane method offers high selectivity for methylation of phenolic hydroxyl groups without affecting other sensitive sites on the anthraquinone ring. However, diazomethane is highly toxic and explosive, requiring careful handling and specialized equipment.

Dimethyl sulfate methylation is a classical method but involves toxic reagents and requires base-mediated conditions to prevent side reactions. It is suitable for scale-up with proper safety measures.

The condensation approach using dialkoxybutadiene and halogenated naphthoquinones allows for structural diversity and substitution control, which is valuable for synthesizing analogs of this compound. This route is more complex but offers higher yields for intermediates and can be tailored for specific substitution patterns.

Purification by silica gel MPLC with ethyl acetate/hexane mixtures is standard across methods, ensuring removal of unreacted starting materials and side products.

Further research could optimize these methods for improved yield, environmental safety, and scalability, as well as explore enzymatic or green chemistry routes.

Analyse Chemischer Reaktionen

Types of Reactions: 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents such as alkyl halides and acids

Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antiparasitic Activity

Research indicates that 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone exhibits potent antiparasitic properties. It has been shown to be effective against various parasitic diseases, including malaria and lymphatic filariasis. A study highlighted its efficacy in inhibiting the movement and viability of Brugia malayi, a parasitic worm responsible for lymphatic filariasis. In vitro assays demonstrated that this compound achieved 100% mortality of adult worms at concentrations as low as 5 ppm within 24 hours .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has shown activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. In particular, derivatives of anthraquinones have been isolated from marine fungi, showcasing their potential in combating antibiotic-resistant bacteria .

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species and the modulation of apoptotic pathways .

Environmental Applications

1. Dyes and Pigments

Due to its vibrant color properties, this compound is utilized in dyeing processes. Its stability and solubility make it suitable for use in textiles and other materials where colorfastness is essential.

2. Photodynamic Therapy

The compound's photosensitive characteristics allow it to be explored in photodynamic therapy (PDT) for treating certain cancers. By absorbing light and producing reactive species upon excitation, it can selectively target cancerous cells while minimizing damage to surrounding healthy tissue .

Table 1: Antiparasitic Efficacy of this compound

| Concentration (ppm) | Mortality Rate (%) | Time (hours) |

|---|---|---|

| 5 | 100 | 24 |

| 10 | 100 | 12 |

| 50 | >95 | 6 |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Case Study 1: Efficacy Against Lymphatic Filariasis

A detailed study conducted on the effects of various anthraquinones on Brugia malayi showed that treatment with this compound resulted in significant mortality rates among adult worms. The study utilized RPMI culture medium supplemented with antibiotics to evaluate the compound's effects over a period of ten days .

Case Study 2: Antimicrobial Resistance

In another investigation focusing on the antimicrobial properties of anthraquinones derived from marine fungi, researchers found that these compounds could effectively inhibit growth in antibiotic-resistant strains of bacteria. This opens avenues for developing new therapeutic agents from natural sources .

Wirkmechanismus

The mechanism of action of 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone involves several molecular targets and pathways:

Anticancer Activity: It inhibits tumor angiogenesis by downregulating hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for the formation of new blood vessels in tumors

Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of anthraquinones are highly dependent on substituent types, positions, and electronic effects. Below is a comparative analysis of key analogs:

*Molecular weights calculated based on standard formulas where explicit data were unavailable.

Impact of Substituents on Bioactivity

- Hydroxyl Groups: The presence of hydroxyl groups at positions 1 and 8 is associated with hydrogen bonding and antioxidant activity. For example, emodin’s additional hydroxyl at position 3 enhances its radical-scavenging capacity compared to 1,8-dihydroxy-3-methyl-anthraquinone (chrysophanic acid) .

- Methoxy Groups: Methoxy substituents, as seen in the target compound and 1,8-dimethoxyanthraquinone, reduce polarity and may improve membrane permeability. However, they can also decrease direct interaction with cellular targets compared to hydroxyl groups .

- Methyl/Acetyl Groups: Methyl groups (e.g., at position 3) introduce steric effects that may hinder enzyme binding, while acetyl groups (e.g., in 1,8-dihydroxy-3-acetyl-6-methyl-anthraquinone) enhance cytotoxicity, as demonstrated by its lower IC50 against ovarian cancer cells compared to carboplatin .

Physicochemical Properties

- Solubility: Hydroxyl and nitro groups increase solubility in polar solvents (e.g., methanol), whereas methoxy and methyl groups enhance lipophilicity .

- Melting Points: Derivatives with multiple hydroxyl groups (e.g., chrysophanic acid, mp 196–198°C) generally have higher melting points than methoxy-substituted analogs (e.g., 1,8-dimethoxyanthraquinone, mp 223°C) due to stronger intermolecular forces .

Biologische Aktivität

1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone (also known as chrysophanol) is a member of the anthraquinone family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two hydroxyl groups and a methoxy group attached to the anthraquinone backbone, influencing its solubility and reactivity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation. For example, studies on human hepatocellular carcinoma cells revealed that treatment with this anthraquinone led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

- Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay across different concentrations. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 μM depending on the cell line tested (Table 1).

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HepG2 (Liver Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have reported that this compound demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 5 μg/mL .

- Fungal Activity : It also shows antifungal activity against Candida albicans with an MIC of approximately 10 μg/mL .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays:

- DPPH Assay : The compound exhibited a significant reduction in DPPH radical scavenging activity with an IC50 value of 25 μM, indicating its potential as a natural antioxidant .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment for 48 hours .

Case Study 2: Antimicrobial Effectiveness

In a clinical setting, a formulation containing this anthraquinone was tested against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial load in treated samples compared to controls .

Q & A

Q. What are the limitations of current synthetic methods, and how can green chemistry principles be applied?

- Methodology : Traditional routes use toxic solvents (e.g., DMF) and stoichiometric AlCl3. Alternative approaches include microwave-assisted synthesis (reducing reaction time) or biocatalysis (e.g., fungal peroxidases for hydroxylation). Solvent-free mechanochemical grinding is under exploration for eco-friendly scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.